exo-8-Azabicyclo[3.2.1]octan-2-ol
Overview
Description
exo-8-Azabicyclo[3.2.1]octan-2-ol: is a bicyclic compound that belongs to the family of tropane alkaloids This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom and a hydroxyl group The structure of exo-8-Azabicyclo[32
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of exo-8-Azabicyclo[3.2.1]octan-2-ol typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method involves the use of acyclic starting materials that contain the necessary stereochemical information to form the bicyclic structure. This process often includes steps such as cyclization and desymmetrization of achiral tropinone derivatives .
Industrial Production Methods: Industrial production methods for this compound may involve the use of catalytic hydrogenation of intermediate compounds under specific conditions. For example, the hydrogenation of isopropyl nor-tropinone in the presence of active nickel catalysts can yield the desired product .
Chemical Reactions Analysis
Types of Reactions: exo-8-Azabicyclo[3.2.1]octan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride are employed.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as ketones, amines, and substituted tropane alkaloids .
Scientific Research Applications
exo-8-Azabicyclo[3.2.1]octan-2-ol has significant potential in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Chemistry: Used as a key intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role in biological systems and its interaction with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its use in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of exo-8-Azabicyclo[3.2.1]octan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors in the nervous system, influencing neurotransmitter release and uptake. This interaction can modulate various physiological processes, making it a valuable compound for studying neurological functions and developing therapeutic agents .
Comparison with Similar Compounds
Tropine: Another tropane alkaloid with a similar bicyclic structure but different functional groups.
Pseudotropine: A stereoisomer of tropine with distinct biological activities.
Scopolamine: A tropane alkaloid with significant medicinal properties.
Uniqueness: exo-8-Azabicyclo[3.2.1]octan-2-ol is unique due to its specific stereochemistry and the presence of a hydroxyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(1R,2S,5S)-8-azabicyclo[3.2.1]octan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-7-4-2-5-1-3-6(7)8-5/h5-9H,1-4H2/t5-,6+,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYUQKRGAQMSJV-XVMARJQXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CCC1N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H](CC[C@H]1N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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